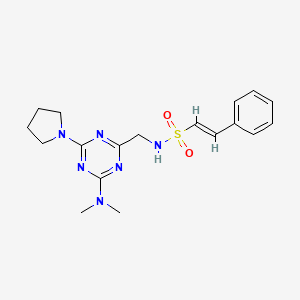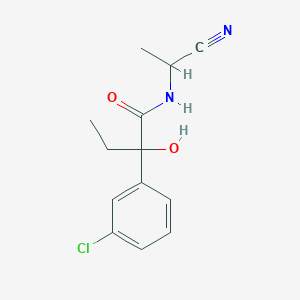
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. The compound belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to be effective in suppressing the growth and proliferation of cancer cells.
Mechanism of Action
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key signaling protein that plays a critical role in the survival and proliferation of cancer cells. By blocking the activity of BTK, 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide can effectively suppress the growth and proliferation of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide has been shown to have a number of biochemical and physiological effects on cancer cells. In particular, it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and suppress the activation of various signaling pathways that are involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide is its high potency and selectivity for BTK, which makes it an effective therapeutic agent for the treatment of cancer. However, one limitation of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide is its potential for off-target effects, which can lead to unwanted side effects in patients.
Future Directions
There are several future directions for the development and application of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in cancer therapy. One direction is to investigate the use of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in combination with other therapeutic agents to enhance its effectiveness and reduce the risk of resistance. Another direction is to explore the potential of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the mechanism of action of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide and to identify potential biomarkers that can be used to predict patient response to treatment.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate to form 3-(3-chlorophenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-hydroxybutyric acid to form 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide.
Scientific Research Applications
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Several preclinical studies have demonstrated the effectiveness of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in suppressing the growth and proliferation of cancer cells both in vitro and in vivo.
properties
IUPAC Name |
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-13(18,12(17)16-9(2)8-15)10-5-4-6-11(14)7-10/h4-7,9,18H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBDDFVQEVRQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)NC(C)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2845663.png)
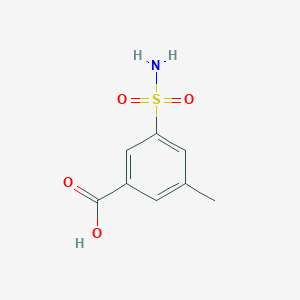
![1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2845665.png)
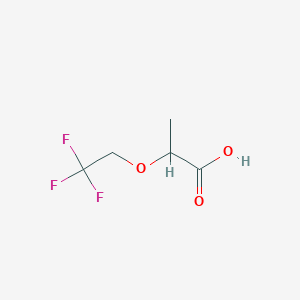
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one](/img/structure/B2845669.png)
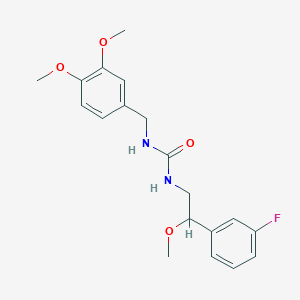
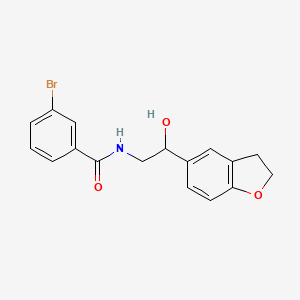
![tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B2845676.png)
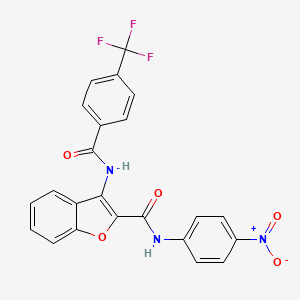
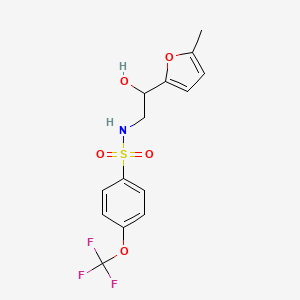
![N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2845680.png)
![1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2845683.png)
